molecular formula C8H9ClFN B2479080 1-(2-chloro-5-fluorophenyl)-N-methylmethanamine CAS No. 1305712-01-9

1-(2-chloro-5-fluorophenyl)-N-methylmethanamine

Cat. No.: B2479080
CAS No.: 1305712-01-9
M. Wt: 173.62
InChI Key: WRMLEOZJEYSEGC-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-fluorophenyl)-N-methylmethanamine is a substituted benzylamine derivative featuring a methylamine group attached to a phenyl ring substituted with chlorine at the 2-position and fluorine at the 5-position.

Properties

IUPAC Name

1-(2-chloro-5-fluorophenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMLEOZJEYSEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloro-5-fluorophenyl)-N-methylmethanamine, a compound with notable potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 1305712-01-9
  • Molecular Formula : C9H10ClF N

Anticancer Potential

The structural features of this compound may also confer anticancer properties. Compounds with similar aromatic and amine functionalities have been investigated for their ability to inhibit cancer cell proliferation. For example, derivatives of benzo[b]furan have shown increased antiproliferative activity against various cancer cell lines when modified with methyl groups at specific positions on the ring . This suggests that further exploration into the anticancer potential of our compound could be fruitful.

Synthesis Methods

The synthesis of this compound can be approached through several methodologies, including:

  • Alkylation Reactions : Utilizing N-methylation techniques to introduce the methyl group onto the amine.
  • Substitution Reactions : Employing nucleophilic substitution to introduce the chloro and fluorine substituents onto the aromatic ring.

Study on Related Compounds

A comparative study on phenolic compounds indicated that halogen substitutions significantly influence biological activity. The presence of chlorine and fluorine in similar compounds has been linked to enhanced binding affinity in molecular docking studies . This underscores the importance of substituent choice in optimizing pharmacological profiles.

Compound NameActivity TypePathogen/Cell LineReference
2-Chloro-5-fluorophenolAntibacterialE. coli, S. aureus
Benzo[b]furan DerivativesAnticancerVarious cancer cell lines

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics allow for the design of novel drugs targeting specific diseases, particularly those related to bacterial infections and cancer. The presence of halogens can influence the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for drug efficacy.

Antibacterial Activity
Research has indicated that compounds structurally similar to 1-(2-chloro-5-fluorophenyl)-N-methylmethanamine exhibit significant antibacterial properties. For instance, studies have shown that derivatives with similar halogen substitutions demonstrate enhanced activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus .

Anticancer Properties
The compound's potential as an anticancer agent has been evaluated through in vitro studies. For example, compounds with similar structural motifs have shown promising results in inhibiting the growth of human tumor cells, suggesting that this compound may also possess antitumor activity .

Synthesis and Industrial Applications

Synthesis Methods
The synthesis of this compound typically involves the alkylation of 2-chloro-5-fluorophenylamine using methylating agents like methyl iodide. This reaction is facilitated by bases such as sodium hydroxide or potassium carbonate to promote nucleophilic substitution .

Industrial Production
In industrial settings, continuous flow reactors can be utilized to enhance the efficiency of production processes. Optimizing reaction conditions through the use of catalysts can improve yield and reduce costs associated with synthesis .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure CharacteristicsUnique Features
1-(2-Chlorophenyl)-N-methylmethanamineChlorine at 2-positionLacks fluorine substitution
1-(2-Methylphenyl)-N-methylmethanamineMethyl at 2-positionNo halogen substituents
1-(2-Chloro-4-methylphenyl)-N-methylmethanamineChlorine at 2-position and methyl at 4-positionDifferent positioning affects reactivity

The unique positioning of chlorine and fluorine atoms in this compound influences its reactivity and interaction with biological targets compared to these analogs. This specificity may lead to distinct pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research in medicinal chemistry .

Case Studies

Case Study: Antibacterial Efficacy
A study investigating the antibacterial efficacy of related compounds demonstrated that those with similar halogen substitutions had superior inhibitory effects on bacterial growth compared to standard antibiotics. The disc diffusion method was employed to assess the activity against various gram-positive and gram-negative bacteria, showing promising results for compounds resembling this compound .

Case Study: Anticancer Activity Assessment
Another study evaluated the anticancer activity of structurally related compounds through the National Cancer Institute’s protocols, revealing significant cell growth inhibition rates across multiple cancer cell lines. This suggests that this compound may warrant further investigation as a potential therapeutic agent in oncology .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural and molecular features of 1-(2-chloro-5-fluorophenyl)-N-methylmethanamine and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Electronic Effects
This compound C₈H₉ClF₂N 199.62 (inferred) 2-Cl, 5-F Moderate EWG (Cl), Weak EWG (F)
1-(2-Chloro-5-nitrophenyl)-N-methylmethanamine C₈H₉ClN₂O₂ 200.62 2-Cl, 5-NO₂ Strong EWG (NO₂)
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine C₉H₉F₄N 207.17 3-F, 5-CF₃ Strong EWG (CF₃)
1-(2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl)-N-methylmethanamine C₁₄H₁₂Cl₂F₂NO 300.15 Phenoxy group with 4-Cl, 3-F Mixed EWG (Cl, F) and steric bulk
1-(4-Fluorophenyl)-N-methylmethanamine C₈H₁₀FN 139.17 4-F Weak EWG (F)
1-(4-Chlorophenyl)-N-methylmethanamine C₈H₁₀ClN 155.63 4-Cl Moderate EWG (Cl)

Key Observations :

  • Substituent Effects: The target compound’s 2-Cl and 5-F substituents create a unique electronic environment. Chlorine (moderate electron-withdrawing group, EWG) at the ortho position may increase steric hindrance, while fluorine (weak EWG) at the para position enhances lipophilicity compared to nitro (NO₂) or trifluoromethyl (CF₃) groups in analogs .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is expected to be intermediate between the polar nitro derivative (logP ~1.5) and the highly lipophilic trifluoromethyl analogs (logP ~2.8) .
  • Solubility : Fluorine’s electronegativity may improve aqueous solubility compared to chloro analogs .

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